LY 293606
Overview
Description
LY 293606 is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes an aminophenyl group, an acetyl group, and a methylenedioxy moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of LY 293606 involves several steps. Typically, the synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an o-phenylenediamine derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl halide reacts with the benzodiazepine core.
Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methylenedioxy Formation: The methylenedioxy moiety is formed by reacting the compound with a suitable methylenedioxy precursor under oxidative conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
LY 293606 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
LY 293606 has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on enzymes, receptors, and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic, sedative, or anticonvulsant agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of LY 293606 involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties.
Comparison with Similar Compounds
LY 293606 can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, they differ in their functional groups and pharmacological properties. The unique combination of the aminophenyl, acetyl, and methylenedioxy groups in this compound contributes to its distinct chemical and biological characteristics.
Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Commonly used as an anxiolytic and sedative.
Clonazepam: Used primarily as an anticonvulsant and anxiolytic.
Each of these compounds has unique features that make them suitable for specific therapeutic applications.
Properties
CAS No. |
143691-37-6 |
---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone |
InChI |
InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3 |
InChI Key |
JACAAXNEHGBPOQ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 |
Appearance |
Solid powder |
Pictograms |
Acute Toxic; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4'-aminophenyl)-3-acetyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine 7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)benzodiazepine GYKI 53405 GYKI 53773 GYKI-53405 GYKI-53773 GYKI53773 LY 300164 LY-300164 LY300164 talampanel |
Origin of Product |
United States |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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